(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol (1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18613062
InChI: InChI=1S/C10H12N2O/c1-2-12-6-4-9-8(7-13)3-5-11-10(9)12/h3-6,13H,2,7H2,1H3
SMILES:
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol

CAS No.:

Cat. No.: VC18613062

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol -

Specification

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name (1-ethylpyrrolo[2,3-b]pyridin-4-yl)methanol
Standard InChI InChI=1S/C10H12N2O/c1-2-12-6-4-9-8(7-13)3-5-11-10(9)12/h3-6,13H,2,7H2,1H3
Standard InChI Key AMLDIEIYXHBJES-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC2=C(C=CN=C21)CO

Introduction

Chemical Structure and Properties

Molecular Architecture

(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol features a bicyclic core consisting of a pyrrole ring fused to a pyridine ring, with an ethyl group attached to the pyrrole nitrogen and a hydroxymethyl group at the 4-position of the pyridine moiety. The molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.21 g/mol. The IUPAC name, (1-ethylpyrrolo[2,3-b]pyridin-4-yl)methanol, reflects its substitution pattern and functional groups.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.21 g/mol
IUPAC Name(1-ethylpyrrolo[2,3-b]pyridin-4-yl)methanol
SMILESCCN1C=CC2=C1N=CC=C2CO
InChI KeyAMLDIEIYXHBJES-UHFFFAOYSA-N

The compound’s planar structure and nitrogen-rich heterocycle contribute to its ability to interact with biological targets, particularly JAK enzymes.

Synthesis Methods

Hydrogenation-Based Synthesis

A primary synthesis route involves the hydrogenation of a pyrrolopyridine ketone precursor using ruthenium catalysts under controlled conditions. This method selectively reduces the ketone to a methanol group while preserving the heterocyclic core.

Table 2: Key Synthesis Parameters

ParameterCondition
CatalystRuthenium-based complex
Temperature50–80°C
Pressure1–3 atm H₂
SolventEthanol or tetrahydrofuran
Yield60–75%

The reaction typically proceeds via a metal-mediated hydride transfer mechanism, ensuring high regioselectivity.

Intermediate Functionalization

Alternative approaches involve functionalizing preformed pyrrolopyridine derivatives. For example, bromination at the 4-position followed by a nucleophilic substitution with a hydroxymethyl group has been reported. These methods often require protecting group strategies to prevent side reactions at reactive nitrogen sites.

Biological Activity and Mechanism of Action

JAK Inhibition

(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol exerts its biological effects by inhibiting Janus kinases (JAKs), enzymes critical for cytokine signaling in immune cells. By binding to the ATP-binding pocket of JAKs, the compound prevents phosphorylation of signal transducers and activators of transcription (STATs), disrupting pro-inflammatory signaling cascades.

Selectivity Profile

Preliminary studies suggest selectivity for JAK1 and JAK3 over JAK2, reducing the risk of hematological side effects associated with pan-JAK inhibitors. This selectivity arises from subtle differences in the ATP-binding pockets of JAK isoforms, which the compound’s substituents exploit.

Analytical Characterization Techniques

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinct signals for the ethyl group (δ 1.2–1.4 ppm), pyrrole protons (δ 6.8–7.2 ppm), and hydroxymethyl group (δ 3.6–4.0 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula, showing a peak at m/z 176.21 corresponding to [M+H]⁺.

Table 3: Analytical Techniques and Applications

TechniqueApplication
¹H/¹³C NMRStructural elucidation
HPLCPurity assessment
HRMSMolecular weight confirmation
X-ray crystallographySolid-state structure analysis

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

Modifying the ethyl and hydroxymethyl substituents could enhance potency and selectivity. For instance, introducing bulky groups at the 1-position may improve JAK3 affinity.

Pharmacokinetic Studies

Investigating the compound’s metabolism in higher mammals and identifying major metabolites will clarify its therapeutic window and dosing requirements.

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